molecular formula C9H16Cl2N2 B8266044 2-isopropyl-4-methylpyridin-3-amine diHCl

2-isopropyl-4-methylpyridin-3-amine diHCl

Cat. No.: B8266044
M. Wt: 223.14 g/mol
InChI Key: TWJQAKNALXNGDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-isopropyl-4-methylpyridin-3-amine diHCl typically involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The compound is often produced in facilities equipped to handle chemical reactions under controlled conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4-methylpyridin-3-amine diHCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-isopropyl-4-methylpyridin-3-amine diHCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-4-methylpyridin-3-amine diHCl involves its role as an intermediate in the synthesis of KRAS G12C inhibitors. These inhibitors target the KRAS G12C mutation, which is a common driver of cancer. By inhibiting this mutation, the compound helps to block the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-4-methylpyridin-3-amine diHCl is unique due to its specific structure, which makes it particularly effective as an intermediate in the synthesis of KRAS G12C inhibitors. Its ability to undergo various chemical reactions and its role in cancer treatment research further highlight its importance .

Properties

IUPAC Name

4-methyl-2-propan-2-ylpyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-6(2)9-8(10)7(3)4-5-11-9;;/h4-6H,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJQAKNALXNGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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